2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEDESIYADUHFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357482 |

Source

|

| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-12-1 |

Source

|

| Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

This in-depth technical guide provides a comprehensive analysis of the spectroscopic techniques used to characterize 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. This document is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity assessment of synthesized compounds. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in established scientific principles.

Introduction

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a molecule of significant interest, combining the structural features of both a pyrrole and a phthalimide moiety. The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals, while the phthalimide group is a key structural element in many biologically active compounds.[1] Accurate and unambiguous characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will provide a robust framework for its spectroscopic analysis.

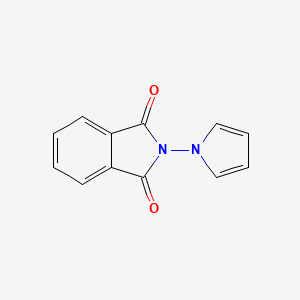

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. The molecule consists of a planar isoindoline-1,3-dione system linked to a five-membered aromatic pyrrole ring via a nitrogen-nitrogen bond.

Caption: Molecular structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Data Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring and the isoindoline-1,3-dione moiety. The chemical shifts are influenced by the electronic effects within the molecule. The electron-withdrawing nature of the phthalimide group will deshield the protons of the pyrrole ring.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4', H-5' (Phthalimide) | 7.80 - 8.00 | Multiplet | |

| H-3', H-6' (Phthalimide) | 7.70 - 7.90 | Multiplet | |

| H-2, H-5 (Pyrrole) | ~6.80 | Triplet | ~2.2 |

| H-3, H-4 (Pyrrole) | ~6.30 | Triplet | ~2.2 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The protons on the phthalimide ring will appear as two multiplets in the aromatic region, characteristic of an ortho-disubstituted benzene ring. The pyrrole protons will exhibit a characteristic pattern of two triplets. The α-protons (H-2, H-5) are adjacent to the nitrogen and will appear at a slightly higher chemical shift than the β-protons (H-3, H-4).[2]

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum should be acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Data Interpretation:

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Imide) | 165 - 170 |

| C-3a', C-7a' (Phthalimide) | 130 - 135 |

| C-4', C-5', C-6', C-7' (Phthalimide) | 123 - 135 |

| C-2, C-5 (Pyrrole) | ~120 |

| C-3, C-4 (Pyrrole) | ~110 |

The carbonyl carbons of the imide functional group will appear at the most downfield region of the spectrum.[3] The aromatic carbons of the phthalimide ring will resonate in the typical aromatic region. The carbons of the pyrrole ring will appear at distinct chemical shifts, with the α-carbons (C-2, C-5) being more deshielded than the β-carbons (C-3, C-4).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione will be dominated by the characteristic vibrations of the cyclic imide group.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O Asymmetric Stretch (Imide) | 1770 - 1790 | Strong |

| C=O Symmetric Stretch (Imide) | 1700 - 1750 | Strong |

| C-N Stretch | 1300 - 1380 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |

The most diagnostic feature will be the presence of two strong carbonyl absorption bands, which is characteristic of a cyclic imide. The absence of a broad N-H stretching band around 3200 cm⁻¹ confirms the N-substitution of the phthalimide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that will likely yield a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system.

Data Interpretation:

The mass spectrum will show the molecular ion peak and several fragment ions. The fragmentation pattern is crucial for confirming the structure.

| m/z | Proposed Fragment Ion |

| 212 | [M]⁺ (Molecular Ion) |

| 147 | [C₈H₄NO₂]⁺ (Phthalimido cation) |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS fragmentation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.

Under ESI-MS conditions, the primary fragmentation pathway for N-substituted phthalimide derivatives often involves the cleavage of the N-substituent bond.[4] We anticipate the loss of the pyrrole radical to form the stable phthalimido cation at m/z 147. Further fragmentation of the phthalimide ring can lead to the ions at m/z 104 and 76.[5] Another possible fragmentation is the loss of the phthalimide radical to yield the pyrrole cation at m/z 67.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and purity. The methodologies and interpretative guidance provided in this document serve as a robust framework for researchers engaged in the synthesis and analysis of novel chemical entities.

References

-

Liang, X. R., Guo, Z. L., & Yu, C. M. (2012). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 40(10), 1523-1528. Available at: [Link]

-

Novak, I., & Kovač, B. (2003). Photochemistry via Photoelectron Spectroscopy: N-Substituted Phthalimides. The Journal of Physical Chemistry A, 107(33), 6439–6443. Available at: [Link]

-

Wikipedia. Pyrrole. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-14. Available at: [Link]

-

SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Rahisuddin. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713. Available at: [Link]

-

Abraham, R. J., Cooper, M. A., & Haworth, I. S. (2003). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 23-34. Available at: [Link]

-

Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Rahisuddin. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Semantic Scholar. Available at: [Link]

-

Novak, I., & Kovač, B. (2003). Photochemistry via Photoelectron Spectroscopy: N-Substituted Phthalimides. The Journal of Physical Chemistry A, 107(33), 6439–6443. Available at: [Link]

-

Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. (2021). International Journal of Molecular Sciences, 22(11), 5894. Available at: [Link]

-

Liang, X. R., Guo, Z. L., & Yu, C. M. (2012). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Molecules, 28(11), 4381. Available at: [Link]

-

Tan, A., Kizilkaya, S., Gunduz, B., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Available at: [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8766–8774. Available at: [Link]

-

Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. (2020). Molecules, 25(21), 5098. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. (2018). ResearchGate. Available at: [Link]

-

SpectraBase. 1H-Isoindole-1,3(2H)-dione, 2-(1-naphthalenyl)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8766–8774. Available at: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1956). Journal of the Chemical Society (Resumed), 207-215. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003431). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2017). Environmental Science & Technology, 51(15), 8563–8571. Available at: [Link]

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2020). Journal of the Chilean Chemical Society, 65(3), 4935-4940. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2020). Molecules, 25(11), 2533. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications, 5(3), 135-142. Available at: [Link]

-

Reported isoindoline-1,3-dione derivatives. (2020). ResearchGate. Available at: [Link]

-

NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Available at: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link]

-

2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. Available at: [Link]

-

The FTIR spectrum for Pyrrole. (2023). ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (2014). International Journal of ChemTech Research, 6(7), 3624-3628. Available at: [Link]

-

NIST WebBook. Pyrrole. Available at: [Link]

-

13 C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. (1983). Magnetic Resonance in Chemistry, 21(7), 474-476. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2329. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (CAS No. 885-12-1). While a definitive, publicly accessible crystal structure for this specific molecule is not available at the time of this writing, this document establishes a complete methodological workflow grounded in authoritative principles of chemical synthesis and single-crystal X-ray crystallography. By leveraging structural data from closely related N-substituted phthalimide analogues, we delineate the expected molecular geometry, conformational features, and supramolecular packing interactions. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering field-proven protocols and a robust analytical perspective essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics based on the versatile isoindoline-1,3-dione scaffold.

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry and a cornerstone in organic synthesis. Its derivatives exhibit a remarkable spectrum of biological activities, from the sedative properties of thalidomide to applications as anticonvulsants, anti-inflammatories, and potent enzyme inhibitors.[1][2][3] The compound 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, which incorporates a pyrrole moiety via a nitrogen-nitrogen bond, represents an intriguing target for structural and biological evaluation. The pyrrole ring is a key component of many biologically active molecules, and its fusion with the phthalimide system could yield novel pharmacological profiles.

Precise knowledge of the three-dimensional atomic arrangement, obtained through single-crystal X-ray diffraction, is indispensable. It provides definitive proof of molecular connectivity, reveals subtle conformational preferences (such as the dihedral angle between the two ring systems), and elucidates the intermolecular forces that govern crystal packing. This structural information is the bedrock for computational modeling, docking studies, and understanding the structure-activity relationships that drive modern drug discovery.[2]

This guide will therefore detail the necessary steps to achieve and interpret this critical structural data.

Synthesis and Crystallization

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The most common and direct approach involves the condensation of phthalic anhydride with a primary amine or a related nitrogen nucleophile.

Synthetic Protocol: Condensation of Phthalic Anhydride and 1-Aminopyrrole

This protocol describes a reliable method for the synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. The causality behind this choice rests on its high efficiency and atom economy. Glacial acetic acid is employed as a solvent and catalyst, facilitating the initial ring-opening of the anhydride followed by dehydrative cyclization to the imide.

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.48 g, 10 mmol).

-

Reagent Addition: Add 1-aminopyrrole (0.82 g, 10 mmol) to the flask, followed by glacial acetic acid (20 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate eluent).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Pour the cooled mixture into 100 mL of ice-cold water with stirring. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with cold water (3 x 20 mL) and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization.

Crystallization Protocol for X-ray Diffraction

Growing single crystals of sufficient quality is the most critical and often most challenging step for X-ray analysis. The slow evaporation technique is chosen here for its simplicity and effectiveness for moderately soluble organic compounds.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve a small amount of the purified product (~20 mg) in a suitable solvent system. A good starting point is a moderately polar solvent like acetone or a binary mixture such as dichloromethane/hexane.

-

Preparation: In a clean, small vial, dissolve the compound in the minimum amount of the chosen solvent at room temperature to achieve saturation.

-

Evaporation: Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop.

Workflow for Crystal Structure Determination

The journey from a synthesized crystal to a refined molecular structure follows a standardized, multi-stage workflow. Each stage is a self-validating system, with quality metrics that determine the feasibility of proceeding to the next.

Caption: Experimental workflow from synthesis to final structural validation.

Crystallographic and Structural Analysis

As no published crystal structure for 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione exists, the following discussion is based on expected structural features and is supplemented with representative data from a related N-substituted phthalimide derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Representative Crystallographic Data

The data presented in the table below is essential for validating the quality of the diffraction experiment and the resulting structural model. It provides a snapshot of the crystal's identity and the precision of the measurement.

| Parameter | Illustrative Value (from a related structure[4]) | Description |

| Chemical Formula | C₁₂H₈N₂O₂ (Target) | The atoms comprising one molecule. |

| Formula Weight | 212.21 g/mol (Target) | The molar mass of the compound.[5][6] |

| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P2₁/c | The symmetry operations that define the crystal packing. |

| a (Å) | 11.7734 (18) | Unit cell dimension. |

| b (Å) | 14.239 (2) | Unit cell dimension. |

| c (Å) | 7.0698 (11) | Unit cell dimension. |

| β (°) | 106.373 (3) | Unit cell angle. |

| Volume (ų) | 1137.1 (3) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (Mg/m³) | 1.238 | The theoretical density of the crystal. |

| R-factor (R1) | ~0.04-0.06 | A measure of the agreement between the crystallographic model and experimental data. |

| Goodness-of-Fit (GoF) | ~1.0 | An indicator of the quality of the structural refinement. |

Expected Molecular Structure

The molecular structure of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is defined by the spatial relationship between its two key heterocyclic components.

Caption: Key structural relationship in the target molecule.

-

Phthalimide Moiety: The isoindoline-1,3-dione unit is expected to be highly planar, a characteristic feature observed across numerous derivatives.[4][7][8] The C=O bond lengths will be typical for imides, and the benzene ring will exhibit standard aromatic C-C distances.

-

Pyrrole Moiety: The five-membered pyrrole ring is also inherently aromatic and planar.

-

Conformation: The most significant structural parameter will be the dihedral angle between the mean plane of the phthalimide unit and the mean plane of the pyrrole ring. In analogous structures where a heterocyclic ring is attached to the phthalimide nitrogen, this angle is often large, indicating a non-coplanar arrangement to minimize steric hindrance. For instance, in N-(2-pyridylmethyl)phthalimide, the angle is 85.74°.[4] A similar perpendicular or near-perpendicular orientation is anticipated for 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this molecule, the following interactions are expected to be significant:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors of both the phthalimide and pyrrole rings and the carbonyl oxygen acceptors are highly probable.[4][7][9] These interactions often link molecules into chains or sheets.

-

π–π Stacking: Offset π–π interactions between the electron-rich aromatic rings (both benzene and pyrrole) of adjacent molecules are expected to contribute significantly to the packing stability.[4][10] The centroid-to-centroid distances for such interactions typically fall in the range of 3.5–4.0 Å.

Conclusion and Outlook

This guide outlines the authoritative and systematic approach required to determine and analyze the crystal structure of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the precise structural data necessary for advancing drug design and development. The anticipated non-planar molecular conformation and the network of C-H···O and π–π interactions that will likely define its solid-state architecture are critical parameters. This information enables a deeper understanding of the molecule's physicochemical properties and provides a validated 3D model for computational studies, ultimately accelerating the discovery of new therapeutics based on the potent isoindoline-1,3-dione scaffold.

References

-

Arslan, H., et al. (2009). N-(2-Pyridylmethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2581. [Link]

-

Schlosser, J., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2375. [Link]

-

MySkinRecipes. (n.d.). 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. MySkinRecipes Product Page. [Link]

-

Schlosser, J., et al. (2009). 2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-meth-yl]isoindoline-1,3-dione. PubMed. [Link]

-

Li, J-T., et al. (2010). N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o221. [Link]

-

Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637. [Link]

-

Wang, F-F., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(21), 3959. [Link]

-

Owolabi, M.S., et al. (2019). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. FUW Trends in Science & Technology Journal, 4(2), 405-409. [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]

-

Sakthivel, P., et al. (2007). 2-(Pyrrolidin-1-ylmethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4269. [Link]

-

Kumar, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 5(1), 19-38. [Link]

-

Imomova, L.K., et al. (2023). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 16(11), 1546. [Link]

-

Alichem. (n.d.). CAS NO. 885-12-1 | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. Alichem Product Page. [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST Chemistry WebBook. [Link]

-

Alipour, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 349-361. [Link]

-

Staroń, J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6528. [Link]

-

Liang, Z-P., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5439-o5440. [Link]

-

Tanak, H. (2019). Crystal and Molecular Structure of N-(Phenylthio)phthalimide. Journal of Structural Chemistry, 60, 1239-1246. [Link]

-

PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. PubChem Compound Summary for CID 101313. [Link]

-

PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. PubChem Compound Summary for CID 11859051. [Link]

-

PubChem. (n.d.). Phthalimide. PubChem Compound Summary for CID 6809. [Link]

-

Al-Majid, A.M., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 26(11), 3162. [Link]

-

Liang, Z-P., & Li, J. (2007). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(2), o467-o468. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Pyridylmethyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione [myskinrecipes.com]

- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of novel small molecules. This document will delve into the rationale behind the chosen methodologies, provide step-by-step protocols for key experiments, and offer insights into the interpretation of the generated data.

Introduction: The Therapeutic Potential of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives of this versatile structure have demonstrated anti-inflammatory, antibacterial, anticancer, analgesic, and neuroprotective properties.[1][2][3][4][5] A significant area of interest is their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.[1][6]

The subject of this guide, 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione, is a novel derivative that warrants investigation for its therapeutic potential. In the absence of extensive experimental data, in silico modeling and molecular docking provide a powerful and resource-effective approach to predict its biological activity and guide further experimental studies.[7] This computational methodology allows for the elucidation of potential protein targets, the prediction of binding affinities, and the detailed analysis of molecular interactions at the atomic level.

This guide will focus on the in silico evaluation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione as a potential inhibitor of human acetylcholinesterase (hAChE), a well-established target for Alzheimer's disease therapy.

The In Silico Workflow: A Strategic Overview

Our computational investigation follows a multi-step workflow designed to ensure the reliability and predictive power of the results. Each stage is critical for obtaining meaningful insights into the ligand-protein interactions.

Figure 1: A schematic of the in silico workflow for the analysis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for each stage of the in silico analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Ligand Preparation: From 2D Structure to 3D Conformation

Since a readily available 3D structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is not present in public databases, the first step is to generate and optimize its structure.

Protocol 3.1: Ligand Preparation

-

2D Structure Generation:

-

Draw the 2D chemical structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione using a chemical drawing software such as ChemDraw or MarvinSketch.[8]

-

The structure consists of an isoindoline-1,3-dione moiety linked to a pyrrole ring via the nitrogen atom of the isoindoline core.

-

-

3D Structure Conversion and Optimization:

-

Convert the 2D structure into a 3D conformation using a molecular modeling software like Avogadro or the builder tools within molecular docking suites.

-

Perform an energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is crucial as the initial 3D conversion may not be energetically favorable.[9]

-

Utilize a suitable force field, such as MMFF94 or UFF, for the energy minimization. The CHARMm force field is another excellent option for ensuring accurate properties.[10]

-

-

Ligand File Preparation for Docking:

-

Save the optimized 3D structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for others).

-

Assign partial charges to the atoms of the ligand. The Gasteiger charge calculation method is a commonly used approach.

-

Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

-

Protein Preparation: Preparing the Receptor for Docking

The selection of an appropriate protein structure is paramount for a successful docking study. For this investigation, we will use the crystal structure of human acetylcholinesterase (hAChE).

Protocol 3.2: Protein Preparation

-

Protein Structure Retrieval:

-

Download the 3D crystal structure of hAChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7 , which is a high-resolution structure of hAChE in complex with the inhibitor donepezil.[11] Using a structure with a co-crystallized inhibitor helps in defining the binding site. Other suitable PDB entries include 4PQE and 7E3H.[8][12]

-

-

Initial Protein Cleaning:

-

Open the PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[13][14]

-

Remove all non-essential molecules from the protein structure, including water molecules, ions, and any co-crystallized ligands (in this case, donepezil).[8][9] While some water molecules might be crucial for binding, for an initial docking study, their removal simplifies the system.[9]

-

If the protein is a multimer, retain only the chain that is biologically relevant or contains the active site of interest.

-

-

Protein Refinement and Optimization:

-

Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[9]

-

Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.

-

Repair any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Maestro or the PDBFixer library.

-

-

Receptor File Preparation for Docking:

-

Save the prepared protein structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).

-

Molecular Docking: Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15]

Protocol 3.3: Molecular Docking using AutoDock Vina

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of hAChE. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

A common strategy is to center the grid box on the position of the co-crystallized ligand (donepezil in the case of PDB ID: 4EY7).

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina, GOLD, or Glide to perform the docking calculation.[15]

-

The software will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

-

The scoring function in AutoDock Vina is a hybrid that approximates the binding free energy.

-

-

Output Generation:

-

The docking software will generate a set of predicted binding poses for the ligand, ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Analysis and Interpretation of Results

The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.

Post-Docking Analysis: Understanding the Interactions

A thorough analysis of the docking results involves evaluating binding affinities, analyzing binding poses, and understanding the specific molecular interactions.[16]

Protocol 4.1: Post-Docking Analysis

-

Binding Affinity Evaluation:

-

The docking score provides an estimation of the binding affinity (in kcal/mol). Lower (more negative) values indicate a stronger predicted binding.

-

Compare the docking score of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione with that of a known inhibitor (e.g., donepezil) docked to the same protein under identical conditions to benchmark its potential potency.

-

-

Binding Pose Visualization and Analysis:

-

Visualize the predicted binding poses of the ligand within the active site of the protein using molecular graphics software.

-

Analyze the non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein. The presence of multiple hydrogen bonds generally signifies a strong interaction.[16]

-

Hydrophobic Interactions: Observe interactions between the non-polar regions of the ligand and hydrophobic residues in the active site.

-

π-π Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Tryptophan, Tyrosine, Phenylalanine).

-

Cation-π Interactions: Identify interactions between a positively charged group on the ligand and an aromatic ring on the protein.

-

-

-

Identification of Key Residues:

-

Note the specific amino acid residues of the protein that are involved in the key interactions with the ligand. These residues are critical for binding and can be targets for future site-directed mutagenesis studies to validate the docking predictions.[16]

-

Figure 2: A conceptual diagram of potential interactions between the ligand and the hAChE active site.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures. Several in silico tools can predict these properties based on the chemical structure of the compound.

Table 1: Commonly Used In Silico ADMET Prediction Tools

| Tool/Server | Key Features | Reference |

| SwissADME | Provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | [Link to a relevant SwissADME publication] |

| pkCSM | Predicts a wide range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, CYP450 inhibition, and various toxicity endpoints. | [Link to a relevant pkCSM publication] |

| ADMETlab 2.0 | A comprehensive platform for ADMET prediction, featuring a large number of curated datasets and machine learning models. | [Link to a relevant ADMETlab 2.0 publication] |

| ADMET-AI | A fast and accurate web interface for predicting ADMET properties using machine learning models. | [Link to the ADMET-AI publication] |

A typical ADMET analysis for 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione would involve submitting its structure to one or more of these servers and evaluating its compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five) and its predicted pharmacokinetic and toxicity profiles.

Advanced Studies: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the binding process and the stability of the complex over time.

An MD simulation of the docked complex of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and hAChE would involve solvating the complex in a water box, adding ions to neutralize the system, and then running a simulation for a defined period (e.g., nanoseconds to microseconds).[1][16] Analysis of the MD trajectory can reveal:

-

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex.

-

Interaction Persistence: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose can be monitored throughout the simulation.

-

Conformational Changes: Any significant conformational changes in the ligand or the protein upon binding can be observed.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione as a potential therapeutic agent. By following the detailed protocols for ligand and protein preparation, molecular docking, and post-docking analysis, researchers can gain valuable insights into the compound's potential biological activity and its mechanism of action at the molecular level.

The predicted binding affinity and interaction patterns with hAChE can serve as a strong foundation for a hypothesis-driven experimental validation. Future work should focus on the chemical synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione and its in vitro evaluation against hAChE. Promising in vitro results would then warrant further preclinical studies to assess its efficacy and safety in vivo. The synergy between computational and experimental approaches is key to accelerating the drug discovery and development process.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]

-

Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. RCSB PDB. [Link]

-

Dym, O., Unger, T., Toker, L., Silman, I., Sussman, J.L., & Israel Structural Proteomics Center (ISPC). (2015). Crystal Structure of Human Acetylcholinesterase. RCSB PDB. [Link]

-

Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(16), 4938. [Link]

-

Dileep, K.V., et al. (2022). Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB PDB. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

-

KBbox. (n.d.). Small Molecule Docking. [Link]

-

Journal of medical pharmaceutical and allied sciences. (2024). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. [Link]

-

Sharma, B., et al. (2023). In Silico ADMET prediction strategies. CD ComputaBio. [Link]

-

Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]

-

Swanson, K. (n.d.). ADMET-AI. [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. [Link]

-

TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

-

Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. [Link]

-

Singh, P., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21869-21884. [Link]

-

Andrade-Jorge, E., Bahena-Herrera, J. R., Garcia Gamez, J., & trujillo-ferrara, J. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Olasunkanmi, O. O., et al. (2019). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Chemical Society of Nigeria, 44(4). [Link]

-

Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 38, 629-637. [Link]

-

Fereidoonnezhad, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 355-367. [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

-

Kazancioglu, M. Z., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12059-12068. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Journal of the Serbian Chemical Society, 83(10), 1145-1157. [Link]

Sources

- 1. Protein-Ligand Complex [mdtutorials.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. rcsb.org [rcsb.org]

- 5. Directory of in silico Drug Design tools [click2drug.org]

- 6. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]

- 10. 2-[(1-Methyl-1H-pyrrol-2-yl)carbonylmethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4PQE: Crystal Structure of Human Acetylcholinesterase [ncbi.nlm.nih.gov]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADMET-AI [admet.ai.greenstonebio.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

Biological Activity Screening of Novel Isoindoline-1,3-dione Derivatives: A Strategic Guide to Unlocking Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline-1,3-dione scaffold is a cornerstone of modern medicinal chemistry, famously represented by thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1][2] These molecules, known as immunomodulatory drugs (IMiDs), have revolutionized the treatment of hematological malignancies, primarily through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5][6][7] However, the therapeutic potential of this privileged scaffold extends far beyond immunomodulation, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and neuroprotective effects.[1][8][9][10][11] This guide provides a comprehensive framework for the systematic biological activity screening of novel isoindoline-1,3-dione derivatives. It is designed to equip researchers and drug development professionals with the strategic rationale and detailed methodologies required to identify and characterize promising new therapeutic agents. We will delve into the causality behind experimental choices, from initial synthesis and primary cytotoxicity screening to targeted secondary assays and foundational mechanism-of-action studies, ensuring a self-validating and robust discovery cascade.

Foundational Chemistry: Synthesis of the Isoindoline-1,3-dione Core

The versatility of the isoindoline-1,3-dione scaffold begins with its accessible synthesis. The most direct and widely used method involves the condensation of phthalic anhydride, or a substituted variant, with a primary amine.[1] This reaction provides a robust platform for introducing a vast diversity of chemical moieties at the N-substituent position, which is the primary driver for varying the biological activity.

Causality of the Approach: This synthetic route is favored due to the high reactivity of the anhydride with the primary amine nucleophile, often leading to high yields with straightforward purification. The choice of solvent and temperature can be adjusted to control the reaction kinetics, typically starting with the formation of a phthalic acid amide intermediate, which then cyclizes to the desired imide upon heating.[1] This two-step, one-pot approach is efficient and allows for the generation of a library of derivatives for screening by simply varying the primary amine starting material.

Experimental Protocol: General Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid, toluene, or benzene.

-

Amine Addition: Add the desired primary amine (1.0-1.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

-

Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry under a vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][8]

The Screening Cascade: A Strategic Workflow

A logical, tiered approach to screening is essential for efficiently identifying compounds with therapeutic potential while minimizing resource expenditure. This cascade begins with broad, high-throughput assays to identify any cellular activity and progressively moves towards more specific, mechanism-focused evaluations.

Caption: A strategic workflow for screening novel isoindoline-1,3-dione derivatives.

Primary Screening: Assessing Cytotoxicity and Viability

The initial step for any novel compound library is to assess its general effect on cell viability. This provides a baseline understanding of potency and serves as a critical filter. A compound that is indiscriminately cytotoxic to all cell types is unlikely to be a good therapeutic candidate, whereas selective cytotoxicity against a cancer cell line over a normal cell line is a hallmark of a promising anticancer agent.

Causality of the Method (MTT vs. XTT): Tetrazolium salt-based assays are the gold standard for this purpose. The MTT assay is widely used, but it requires a final solubilization step to dissolve the formazan crystals, which can introduce variability and is not ideal for high-throughput screening.[12] The XTT assay is a superior alternative as its formazan product is water-soluble, streamlining the protocol and improving reliability.[13][14] These assays measure the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable cells.[12]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 and a non-cancerous line like HEK293 for selectivity assessment) in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT solution to each well.[13]

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing metabolically active cells to convert the yellow XTT to an orange formazan product.[13]

-

Data Acquisition: Gently shake the plate and measure the absorbance (Optical Density, OD) at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on HEK293 (Normal Kidney) | Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7) |

| ISO-001 | -CH₂-Phenyl | 15.2 | > 100 | > 6.6 |

| ISO-002 | -CH₂-(4-Cl-Phenyl) | 5.8 | 85.1 | 14.7 |

| ISO-003 | -CH₂-(4-MeO-Phenyl) | 22.5 | > 100 | > 4.4 |

| Doxorubicin | (Positive Control) | 0.9 | 5.3 | 5.9 |

Secondary Screening: Exploring Specific Biological Activities

Compounds that show interesting activity in the primary screen ("hits") are advanced to secondary assays to characterize their specific biological effects. Based on the known activities of the isoindoline-1,3-dione scaffold, antimicrobial and enzyme inhibition assays are logical and fruitful avenues to explore.[10][11]

Antimicrobial Activity Screening

Causality of the Method: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This method is preferred for screening as it is more precise than diffusion assays and can be performed in a 96-well format for higher throughput.[15]

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD₆₀₀.[16]

Enzyme Inhibition Screening

Causality of the Method: Many isoindoline-1,3-dione derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like Cyclooxygenase (COX).[9][10] An in vitro enzyme inhibition assay provides a direct measure of a compound's effect on a specific molecular target, which is crucial for understanding its mechanism of action and for structure-based drug design.[17][18] These assays are powerful tools for identifying inhibitors and characterizing their potency (IC₅₀).[19]

-

Reaction Mixture: In a 96-well plate, add the buffer, the purified enzyme (e.g., recombinant human COX-2), and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at the optimal temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the enzyme's substrate (e.g., arachidonic acid for COX-2) to initiate the reaction.

-

Reaction Incubation: Incubate for a defined time during which the enzyme converts the substrate to a product.

-

Stop Reaction & Detect: Stop the reaction and use a detection method to quantify the amount of product formed. For COX enzymes, this is often done using an ELISA-based method to measure prostaglandin E₂ (PGE₂) levels.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value from the dose-response curve.

Mechanism of Action: The Role of Cereblon (CRBN)

For derivatives showing potent anti-proliferative or immunomodulatory effects, investigating their interaction with Cereblon is paramount. Thalidomide and its analogs function as "molecular glues," binding to CRBN and altering its substrate specificity.[2][6][7] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, which are critical for cancer cell survival.[3][20]

Caption: Mechanism of action of isoindoline-1,3-dione derivatives via Cereblon.

Understanding if a novel derivative acts through this mechanism is key. This can be assessed using advanced techniques such as co-immunoprecipitation to see if the compound promotes the binding of CRBN to its neosubstrates, or Western blotting to measure the degradation of those neosubstrates in treated cells.

Guiding Lead Optimization: SAR and In Vitro ADME

The data gathered from primary and secondary screening feeds directly into the lead optimization phase.

Structure-Activity Relationship (SAR): SAR is the process of correlating changes in a molecule's chemical structure with changes in its biological activity.[21][22] By analyzing the data from a library of derivatives (e.g., the cytotoxicity data in the table above), researchers can identify which chemical features enhance potency or selectivity.[23][24] For example, the hypothetical data suggests that adding an electron-withdrawing chlorine atom at the para position of the benzyl ring (ISO-002) increases potency and selectivity against the cancer cell line. This insight guides the synthesis of the next generation of compounds.[25]

In Vitro ADME Profiling: Before a compound can become a drug, it must have favorable pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide an early look at these properties.[26][27][28] Conducting these assays early helps to identify potential liabilities (e.g., poor solubility, rapid metabolism) and allows chemists to modify the structure to improve the ADME profile alongside its potency, reducing the risk of late-stage failure.[26][29] Key in vitro ADME assays include solubility, metabolic stability in liver microsomes, and cell permeability (e.g., Caco-2 assay).

Conclusion

The systematic screening of novel isoindoline-1,3-dione derivatives is a scientifically rigorous process that requires a multi-faceted approach. By integrating rational synthetic chemistry with a tiered biological screening cascade—from broad cytotoxicity assessment to specific enzyme inhibition and deep mechanistic studies—researchers can efficiently navigate the complex path of drug discovery. This guide provides a foundational framework, emphasizing the causal logic behind each step. The ultimate goal is to move beyond serendipity and apply a structured, evidence-based strategy to unlock the full therapeutic potential of this remarkable chemical scaffold, paving the way for the development of the next generation of safer and more effective medicines.

References

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

-

Research Article Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ProQuest. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. [Link]

-

DOT Language. Graphviz. [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. National Institutes of Health. [Link]

-

Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs. National Institutes of Health. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]

-

In Vitro ADME. Selvita. [Link]

-

SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. MDPI. [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Immunomodulatory drugs and their therapeutic effect in hematological malignancies through cereblon. OAText. [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Molecular mechanisms of thalidomide and its derivatives. National Institutes of Health. [Link]

-

On Exploring Structure Activity Relationships. National Institutes of Health. [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Publications. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Screening Strategies to Identify New Antibiotics. Bentham Science. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

-

Cereblon Based Immunomodulatory Therapeutics. National Institutes of Health. [Link]

-

Dot Language Graphviz. Fvs. [Link]

-

Recent Trends in Enzyme Inhibition and Activation in Drug Design. National Institutes of Health. [Link]

-

Thalidomide. Wikipedia. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase. YouTube. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Institutes of Health. [Link]

-

Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. [Link]

-

Mechanism of Action of Thalidomide, Lenalidomide, and Pomalidomide. ResearchGate. [Link]

-

Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar. [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

-

What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oatext.com [oatext.com]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CRBN modulators and how do they work? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. media.neliti.com [media.neliti.com]

- 10. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cereblon Based Immunomodulatory Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. collaborativedrug.com [collaborativedrug.com]

- 22. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 23. excelra.com [excelra.com]

- 24. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 25. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 26. selvita.com [selvita.com]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 29. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the mechanism of action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Abstract

The 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione molecule, a conjugate of the pharmacologically significant phthalimide and pyrrole ring systems, represents a compelling yet under-investigated compound in drug discovery. The isoindoline-1,3-dione core is a privileged scaffold found in numerous approved drugs with activities ranging from anti-cancer to anti-inflammatory, while the pyrrole moiety is a cornerstone of many bioactive natural products and synthetic enzyme inhibitors. Despite the established potential of its constituent parts, the specific mechanism of action of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione remains unelucidated. This technical guide provides a comprehensive, phased research framework for drug development professionals to systematically investigate and determine the compound's biological activity, identify its molecular targets, and validate its therapeutic potential. Adopting a first-principles approach, this document outlines a logical progression from foundational in silico and chemical characterization to broad cellular profiling, target deconvolution, and preliminary in vivo evaluation. Each phase is supported by detailed, field-proven experimental protocols and the scientific rationale underpinning each methodological choice, ensuring a robust and self-validating investigational workflow.

Phase 1: Foundational Characterization and Hypothesis Generation

Before embarking on extensive biological assays, a foundational understanding of the molecule's chemical properties and potential drug-likeness is paramount. This initial phase ensures the quality of the investigational compound and uses computational methods to guide subsequent experimental design.

Chemical Synthesis and Purity Assessment

The reliability of all subsequent biological data hinges on the purity and structural confirmation of the test compound. The synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione can be approached through established organic chemistry reactions. A common route involves the condensation of a 1,4-dicarbonyl compound with a primary amine, known as the Paal-Knorr pyrrole synthesis, to form the pyrrole ring, followed by reaction with phthalic anhydride or its derivatives.[1][2][3][4]

Rationale: Ensuring a purity of >95% (ideally >98%) by High-Performance Liquid Chromatography (HPLC) and confirming the structure via ¹H-NMR and Mass Spectrometry (MS) is a non-negotiable quality control step to prevent misleading results from impurities.

In Silico Profiling and Physicochemical Analysis

Computational tools provide a rapid, cost-effective method to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound.[5][6][7][8][9] This step helps to anticipate potential liabilities and assess the compound's overall drug-likeness.

Core Directive: The primary goal is to evaluate the compound against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[10][11][12][13][14] This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:

-

Molecular weight < 500 Daltons

-

Calculated octanol-water partition coefficient (LogP) < 5

-

No more than 5 hydrogen bond donors

-

No more than 10 hydrogen bond acceptors

| Property | Predicted Value | Lipinski's Rule of 5 Compliance | Data Source |

| Molecular Formula | C₁₂H₈N₂O₂ | N/A | Vendor Specification |

| Molecular Weight | 212.20 g/mol | Pass (< 500) | Vendor Specification |

| Hydrogen Bond Donors | 0 | Pass (≤ 5) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x C=O, 2x N) | Pass (≤ 10) | Calculated |

| Calculated LogP | ~1.5 - 2.5 | Pass (< 5) | In Silico Prediction Tools |

| Overall Compliance | Pass (0 Violations) | N/A | N/A |

Interpretation: The compound shows excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability, making it a promising candidate for further development.

Phase 2: In Vitro Cellular Activity Profiling

This phase aims to answer the fundamental question: "What is the biological effect of the compound on living cells?" We begin with broad screening to identify potential areas of activity, followed by more focused assays to dissect the specific cellular response.

Initial Cytotoxicity Screening

Rationale: Given that both the isoindoline-1,3-dione and pyrrole scaffolds are present in numerous anti-cancer agents, a logical starting point is to screen for cytotoxicity against a diverse panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[15][16][17][18][19]

-

Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-